molecular formula C22H40O2 B1239893 13,16-Docosadienoic acid CAS No. 7370-49-2

13,16-Docosadienoic acid

Cat. No. B1239893
CAS RN: 7370-49-2
M. Wt: 336.6 g/mol
InChI Key: HVGRZDASOHMCSK-AVQMFFATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13,16-docosadienoic acid is a very long-chain fatty acid.

Scientific Research Applications

1. Neuroprotection and Brain Health

  • Research has shown that docosahexaenoic acid (DHA), which is closely related to 13,16-docosadienoic acid, is highly enriched in the brain and plays a crucial role in neuronal function. Its derivatives, such as docosatrienes and resolvins, have potent regulatory effects on leukocytes and glial cells, which are critical in managing inflammation and promoting resolution in the brain (Hong et al., 2003).

2. Inhibition of DNA Polymerases and Topoisomerases

  • 13,16-Docosadienoic acid has been identified as a strong inhibitor of mammalian DNA polymerases and human DNA topoisomerases. This suggests potential applications in cancer research and therapy, as these enzymes are key targets in cancer treatment (Yonezawa et al., 2006).

3. Plant Lipoxygenase Catalysis

  • Studies on plant lipoxygenases, which are enzymes that oxidize fatty acids, indicate that 13,16-docosadienoic acid and its homologs are substrates for these enzymes. This has implications for understanding plant biochemistry and could influence agricultural practices and plant-based production of beneficial compounds (Chechetkin et al., 2009).

4. Nutraceutical Applications

  • The fatty acids docosadienoic acid (DDA) and docosatrienoic acid (DTA) have been shown to possess anti-inflammatory and antitumor properties. Research in this area could lead to the development of new nutraceutical products for human health (Meesapyodsuk et al., 2021).

5. Therapeutic Effects in Oxidative Stress

  • The restorative effect of a specific form of docosadienoic acid has been observed in studies involving oxidative stress in rats. This suggests potential therapeutic applications in conditions associated with oxidative stress (Thiru et al., 2012).

properties

CAS RN

7370-49-2

Product Name

13,16-Docosadienoic acid

Molecular Formula

C22H40O2

Molecular Weight

336.6 g/mol

IUPAC Name

(13E,16E)-docosa-13,16-dienoic acid

InChI

InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6+,10-9+

InChI Key

HVGRZDASOHMCSK-AVQMFFATSA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCCCCCC(=O)O

SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCCCC(=O)O

synonyms

13,16-cis,cis-docosadienoic acid
13,16-DA
13,16-docosadienoic acid
13-cis,16-cis-docosadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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